N-[(4-Chlorophenyl)methyl]-5-(5-phenyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide
Description
N-[(4-Chlorophenyl)methyl]-5-(5-phenyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring, an oxadiazole ring, and a sulfonamide group. These structural features contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C19H15ClN4O3S |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrole-3-sulfonamide |
InChI |
InChI=1S/C19H15ClN4O3S/c20-15-8-6-13(7-9-15)11-22-28(25,26)16-10-17(21-12-16)19-24-23-18(27-19)14-4-2-1-3-5-14/h1-10,12,21-22H,11H2 |
InChI Key |
NBUVJVZDKZSHKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CN3)S(=O)(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-5-(5-phenyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the oxadiazole ring . The intermediate product is then subjected to sulfonylation and nucleophilic substitution to introduce the sulfonamide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-5-(5-phenyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols .
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-5-(5-phenyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-5-(5-phenyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in microbial or cancer cell metabolism, leading to the disruption of essential biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and oxadiazole-containing molecules, such as:
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-[(4-Chlorophenyl)methyl]-5-(5-phenyl-1,3,4-oxadiazol-2-YL)-1H-pyrrole-3-sulfonamide is unique due to its combination of a pyrrole ring, an oxadiazole ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
